molecular formula C14H17NO4 B7866918 [Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid

[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid

Cat. No.: B7866918
M. Wt: 263.29 g/mol
InChI Key: AEEQAIPXQCOMRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[CAS 1178235-18-1] is a cyclopropyl-substituted benzodioxin derivative with the molecular formula C₁₄H₁₇NO₄ and a molecular weight of 263.30 g/mol . Structurally, it features:

  • A 2,3-dihydro-benzo[1,4]dioxin core, a bicyclic aromatic system with oxygen atoms at positions 1 and 2.
  • An acetic acid moiety, which enhances solubility and enables interactions with biological targets via hydrogen bonding or ionic interactions.

Properties

IUPAC Name

2-[cyclopropyl(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c16-14(17)8-15(10-5-6-10)7-11-9-18-12-3-1-2-4-13(12)19-11/h1-4,10-11H,5-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEQAIPXQCOMRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2COC3=CC=CC=C3O2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino-acetic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique cyclopropyl group attached to a benzo[1,4]dioxin moiety. Its molecular formula is C14H19NO3C_{14}H_{19}NO_3, with a molecular weight of approximately 249.31 g/mol. The compound exists primarily in a powder form with a purity level of 95% .

Mechanisms of Biological Activity

The biological activity of Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino-acetic acid can be attributed to several mechanisms:

  • Anticancer Activity : Recent studies have indicated that compounds with similar scaffolds exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of key enzymes and growth factors associated with tumor proliferation .
  • Anticonvulsant Properties : There is emerging evidence suggesting that this compound may possess anticonvulsant effects. The structure is thought to interact with neurotransmitter systems, potentially modulating synaptic transmission and reducing seizure activity .
  • Antimicrobial Effects : Some derivatives of compounds containing the benzo[1,4]dioxin structure have demonstrated antimicrobial properties, indicating a potential role in treating infections .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino-acetic acid:

  • Anticancer Studies :
    • A study on 1,3,4-oxadiazole derivatives highlighted their ability to inhibit enzymes like thymidylate synthase and HDAC, which are critical in cancer progression. Similar mechanisms may be expected from our compound due to structural similarities .
    • In vitro assays revealed that certain analogs exhibited IC50 values in the low micromolar range against various cancer cell lines .
  • Anticonvulsant Activity :
    • Research involving zebrafish models indicated that certain compounds could suppress seizure-like behavior induced by pentylenetetrazole (PTZ), suggesting that modifications in the cyclopropyl structure could enhance anticonvulsant efficacy .
  • Antimicrobial Activity :
    • Compounds with similar dioxin structures were tested for their antimicrobial effects against Mycobacterium tuberculosis. Results showed promising activity with minimum inhibitory concentration (MIC) values indicating effective bactericidal properties .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of growth factors and enzymes
AnticonvulsantModulation of neurotransmitter systems
AntimicrobialEffective against Mycobacterium tuberculosis

Scientific Research Applications

Pharmacological Studies

Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino-acetic acid has been investigated for its potential as a therapeutic agent. Its analogs have shown promise in modulating neurotransmitter systems, particularly in the treatment of neurodegenerative diseases.

Case Study: Neuroprotective Effects

A study demonstrated that derivatives of this compound exhibited neuroprotective properties in animal models of Alzheimer's disease. The mechanism was linked to the inhibition of amyloid-beta aggregation, a hallmark of the disease .

Anticancer Research

The compound's ability to interact with specific cellular pathways has led to its exploration as an anticancer agent. Research indicates that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival.

Case Study: In Vitro Antitumor Activity

In vitro studies showed that cyclopropyl derivatives inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values indicated significant potency compared to standard chemotherapeutics .

Synthetic Chemistry

The unique structure of cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino-acetic acid makes it an attractive target for synthetic chemists. It serves as a building block for the synthesis of more complex molecules.

Data Table: Synthetic Routes

RouteReactantsConditionsYield
ACyclopropyl amine + dioxin derivativeReflux in ethanol85%
BAmino acid + cyclopropyl halideRoom temperature90%

Chemical Reactions Analysis

Benzodioxin Ring Functionalization

The 2,3-dihydro-benzo dioxin moiety undergoes electrophilic aromatic substitution (EAS) and oxidation:

  • Electrophilic Substitution : Nitration or halogenation occurs at the para position relative to the oxygen atoms due to electron-donating effects .

  • Oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the dioxin ring may cleave to form quinone derivatives .

Key Reaction Data :

Reaction TypeReagentsProductYieldReference
NitrationHNO₃/H₂SO₄Nitro-dihydrobenzodioxin~65%
OxidationKMnO₄Quinone derivative~50%

Amino Acid Backbone Reactivity

The amino and carboxylic acid groups enable classical peptide chemistry:

  • Amide Formation : Reaction with acyl chlorides (e.g., acetyl chloride) yields N-acylated derivatives .

  • Esterification : Treatment with alcohols (e.g., methanol/H₂SO₄) produces methyl esters.

  • Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) generates imine linkages.

Mechanistic Insight :

NH2+RCOClRCONH+HCl(Acylation)[1]\text{NH}_2 + \text{RCOCl} \rightarrow \text{RCONH} + \text{HCl} \quad (\text{Acylation})[1]

Photochemical [2+2] Cycloadditions

The cyclopropyl group participates in UV-induced [2+2] cycloadditions with alkenes or alkynes, forming bicyclic systems . This reaction proceeds via a triplet diradical intermediate:

Mechanism :

  • Photoexcitation of the cyclopropane to a triplet state.

  • Radical recombination with an alkene to form a cyclobutane ring .

Example :

Cyclopropane+CH2=CH2hνBicyclo[2.2.1]heptane[6]\text{Cyclopropane} + \text{CH}_2=\text{CH}_2 \xrightarrow{h\nu} \text{Bicyclo[2.2.1]heptane}[6]

Metal-Catalyzed Cross-Couplings

The benzodioxin moiety can undergo Suzuki-Miyaura couplings with aryl boronic acids in the presence of Pd(PPh₃)₄ . This modifies the aromatic system while preserving the dioxin ring:

Reaction Conditions :

CatalystBaseSolventTemperatureYield
Pd(PPh₃)₄K₂CO₃DME80°C70–85%

Biological Interactions

Though not a chemical reaction per se, the compound’s structure suggests interactions with biological targets:

  • Enzyme Inhibition : The amino acid moiety may chelate metal ions in enzyme active sites .

  • Receptor Binding : The benzodioxin group mimics catechol structures, potentially interacting with adrenergic receptors .

Stability and Degradation Pathways

  • Hydrolytic Degradation : The ester linkage in related compounds hydrolyzes under basic conditions (pH > 10) .

  • Thermal Decomposition : Heating above 200°C induces fragmentation into cyclopropane and benzodioxin derivatives .

Comparison with Similar Compounds

Structural Analogues in the Same Series

lists closely related compounds with variations in the amino substituent:

Compound Name Substituent on Amino Group Molecular Formula Molecular Weight (g/mol) Key Features
[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-acetic acid -H C₁₂H₁₅NO₄ 237.25 Simplest analogue; lacks steric bulk
[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-methyl-amino]-acetic acid -CH₃ C₁₃H₁₇NO₄ 251.28 Methyl substitution; moderate bulk
[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-isopropyl-amino]-acetic acid -C₃H₇ C₁₅H₂₁NO₄ 279.33 Larger alkyl group; increased lipophilicity
[Target Compound] Cyclopropyl C₁₄H₁₇NO₄ 263.30 Rigid cyclopropyl group; unique conformational effects

Key Observations :

  • Larger substituents (e.g., isopropyl) increase molecular weight and lipophilicity, which may affect blood-brain barrier penetration .

Comparison with Thiazolidinone Derivatives ()

Compounds 9l, 9m, and 9n share the benzodioxin moiety but incorporate a thiazolidinone core instead of acetic acid:

Compound Substituent on Thiazolidinone Melting Point (°C) Synthesis Conditions Biological Relevance
9l 1,3-Benzodioxol-5-ylmethylene 172–233 (dec.) 90–110°C, 30 min total Anticancer and antimicrobial potential
9m 2,3-Dihydro-benzo[1,4]dioxin-6-yl 170–243 (dec.) 90–110°C, 30 min total Similar to target compound’s core
9n 4-Hydroxy-3-methoxybenzylidene 202–204 Extended reaction time (60 min) Antioxidant properties inferred

Key Differences :

  • The thiazolidinone derivatives exhibit broader decomposition ranges, suggesting lower thermal stability compared to the acetic acid-based target compound .
  • The acetic acid moiety in the target compound may enhance water solubility compared to the hydrophobic thiazolidinone ring.

Pharmacological and Functional Comparisons

α2C-Adrenoceptor (α2C-AR) Selectivity

highlights a related compound, N-{2-[4-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-[1,4]diazepan-1-yl]-ethyl}-2-phenoxy-nicotinamide, which shows >100-fold selectivity for α2C-AR over α2A-AR . Although structurally distinct, this underscores the benzodioxin scaffold’s utility in designing CNS-targeted agents. The target compound’s acetic acid group may modulate receptor interaction dynamics compared to the diazepane-containing analogue.

PI3K Inhibition Potential

notes benzodioxin derivatives as PI3K inhibitors for treating rheumatoid arthritis. The target compound’s cyclopropyl group could influence binding to PI3K’s hydrophobic pockets, differentiating it from analogues with simpler substituents .

Preparation Methods

Cyclopropylacetylene as a Key Intermediate

The cyclopropyl group in the target compound originates from cyclopropylacetylene, synthesized via a high-yield, scalable process. Cyclopropane carboxaldehyde reacts with trichloroacetic acid (1.5 equivalents) in dimethylformamide (DMF) under nitrogen flow, catalyzed by sodium trichloroacetate. This generates 1,1-dichloro-2-cyclopropylethene through in situ alkylation and elimination (Equation 1):

Cyclopropane carboxaldehyde+Cl3CCO2HDMF, NaO2CCl31,1-dichloro-2-cyclopropylethene+CO2[1]\text{Cyclopropane carboxaldehyde} + \text{Cl}3\text{CCO}2\text{H} \xrightarrow{\text{DMF, NaO}2\text{CCl}3} \text{1,1-dichloro-2-cyclopropylethene} + \text{CO}_2 \uparrow \quad

The intermediate is purified via distillation (yield: 85–92%) and stored in inert solvents for subsequent amination. Zinc-mediated dehalogenation converts it to cyclopropylacetylene, a critical precursor for cyclopropylamine synthesis.

Functionalization of 2,3-Dihydrobenzo dioxin

Carboxylic Acid Activation

The benzo dioxin moiety is introduced through 2,3-dihydrobenzo[b][1,dioxine-5-carboxylic acid (CAS 4442-53-9), which undergoes activation using thionyl chloride (SOCl₂) in dimethylformamide (DMF) at 70–85°C. This produces the corresponding acyl chloride, essential for nucleophilic substitution (Table 1):

Table 1: Reaction Conditions for Acyl Chloride Formation

Starting MaterialReagentSolventTemperatureTimeYield
2,3-Dihydrobenzo[b]dioxine-5-carboxylic acidSOCl₂ (10 mL)DMF85°C4 h89%

Aminomethylation of Benzo Dioxin

The activated acyl chloride reacts with cyclopropylamine derivatives to form cyclopropyl-(2,3-dihydro-benzodioxin-2-ylmethyl)-amine. In a representative procedure, the acyl chloride (1 equivalent) is treated with cyclopropylamine (1.2 equivalents) in ethyl acetate, catalyzed by triethylamine (3 equivalents). The reaction proceeds at 40°C for 12 hours, yielding the secondary amine intermediate (yield: 78%).

Coupling with Acetic Acid Moiety

Amide Bond Formation

The final step involves coupling cyclopropyl-(2,3-dihydro-benzodioxin-2-ylmethyl)-amine with bromoacetic acid under basic conditions. Potassium carbonate (2 equivalents) in DMF facilitates nucleophilic substitution at 60°C, producing the target compound after 6 hours (Equation 2):

Cyclopropylamine intermediate+BrCH2CO2HK2CO3,DMFC₁₄H₁₇NO₄+KBr[2]\text{Cyclopropylamine intermediate} + \text{BrCH}2\text{CO}2\text{H} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C₁₄H₁₇NO₄} + \text{KBr} \quad

Purification via reverse-phase HPLC (acetonitrile/water gradient) achieves >95% purity, as confirmed by LC-MS (MH⁺ = 263.29).

Optimization Challenges and Solutions

Side Reactions in Cyclopropane Carboxaldehyde Alkylation

Early attempts using stoichiometric zinc dust for dehalogenation resulted in over-reduction, generating cyclopropane byproducts. Substituting zinc with magnesium turnings in tetrahydrofuran (THF) at −10°C suppressed side reactions, improving cyclopropylacetylene yield to 94%.

Stability of 1,1-Dichloro-2-cyclopropylethene

Despite its stability, prolonged storage of this intermediate led to dimerization. Stabilization strategies include storage under nitrogen at −20°C in anhydrous dichloromethane, which extends shelf life to 6 months.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

StepMethodYieldPurityScalability
Cyclopropylacetylene synthesisTrichloroacetic acid/Zn92%98%Industrial
Benzo dioxin acyl chloride formationSOCl₂/DMF89%95%Lab-scale
Final couplingK₂CO₃/THF78%95%Pilot-scale

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing [Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid, and how can intermediates be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving cyclopropylamine and 2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl derivatives. Key intermediates like [(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)(methyl)amino]acetic acid (e.g., sc-343359) are critical for functional group introduction . Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield, as demonstrated in analogous syntheses of (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetic acid, which requires inert atmospheres and controlled stoichiometry .

Q. Which analytical techniques are most effective for assessing the purity and structural integrity of this compound?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (≥98% purity threshold) is standard, as validated for structurally related compounds like (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetic acid . Complement with NMR (¹H/¹³C) for stereochemical confirmation, focusing on cyclopropyl proton splitting patterns (δ 0.5–1.5 ppm) and benzodioxin aromatic signals (δ 6.5–7.5 ppm) . Moisture content should be ≤0.5% by Karl Fischer titration .

Q. How can spectroscopic methods resolve structural ambiguities in benzodioxane-containing compounds?

  • Methodological Answer : Use 2D NMR (COSY, HSQC) to assign overlapping signals in the benzodioxin moiety, particularly for diastereotopic protons. Mass spectrometry (HRMS) with ESI+ ionization confirms molecular ions (e.g., [M+H]⁺ for C₁₀H₁₀O₄: expected m/z 194.18) . For cyclopropyl groups, IR spectroscopy can detect strain-induced C-H stretching (3050–3100 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate kinase inhibition mechanisms for this compound?

  • Methodological Answer : Design analogs with modified cyclopropyl or benzodioxin substituents and test against PI3K isoforms (e.g., PI3Kγ for rheumatoid arthritis targets) using enzymatic assays (IC₅₀ determination) . Compare binding affinities via molecular docking (e.g., AutoDock Vina) to identify critical interactions, such as hydrogen bonding with kinase catalytic lysine residues . Prioritize compounds with sub-micromolar activity and low cytotoxicity (MTT assay in HEK-293 cells) .

Q. What experimental strategies address contradictions in bioactivity data across different kinase inhibition studies?

  • Methodological Answer : Re-evaluate assay conditions (e.g., ATP concentration, pH) that may alter inhibitory potency. For example, PI3Kδ inhibition may vary under physiological ATP levels (1–10 mM) versus high-throughput screening conditions . Validate findings using orthogonal methods (e.g., SPR for binding kinetics vs. fluorescence-based activity assays) . Cross-reference with structural analogs like 1-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-5-oxo-pyrrolidine-3-carboxylic acid, which shows GRK2 specificity, to identify off-target effects .

Q. How does the cyclopropyl group influence conformational dynamics and receptor binding?

  • Methodological Answer : Perform comparative molecular dynamics (MD) simulations (e.g., GROMACS) on cyclopropyl-containing vs. non-cyclopropyl analogs to assess rigidity and torsional strain. Cyclopropane’s angle distortion (60°) may enhance binding entropy by restricting rotational freedom, as seen in topographically constrained amino acids . Validate via X-ray crystallography of ligand-receptor complexes (e.g., PI3Kγ) to map van der Waals contacts with hydrophobic pockets .

Q. What computational approaches predict metabolic stability and toxicity of benzodioxane derivatives?

  • Methodological Answer : Use in silico tools like ADMET Predictor™ or SwissADME to estimate metabolic pathways (e.g., CYP450-mediated oxidation of benzodioxin methyl groups) . Validate with in vitro microsomal stability assays (human liver microsomes, t₁/₂ measurement). Toxicity can be preliminarily screened via ProTox-II for hepatotoxicity alerts, focusing on structural alerts like dioxane rings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.